N-(Sec-butyl)-6-chloro-4-pyrimidinamine

Description

Systematic Nomenclature and Structural Identification

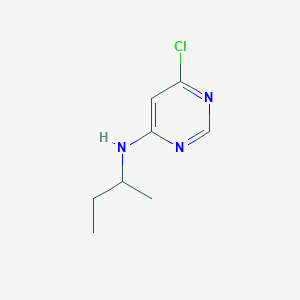

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature principles, reflecting its structural composition as a pyrimidinamine derivative with specific substitution patterns. The compound carries the Chemical Abstracts Service registry number 1220035-13-1, providing a unique identifier for chemical databases and research applications. The molecular formula C₈H₁₂ClN₃ indicates the presence of eight carbon atoms, twelve hydrogen atoms, one chlorine atom, and three nitrogen atoms, resulting in a molecular weight of 185.65 grams per mole.

The structural identification reveals a pyrimidine ring system substituted at the 4-position with a sec-butyl amino group and at the 6-position with a chlorine atom. The canonical Simplified Molecular Input Line Entry System representation CC(Nc1cc(Cl)ncn1)CC clearly delineates the connectivity pattern, showing the sec-butyl group attached to the amino nitrogen at position 4 of the pyrimidine ring. The International Chemical Identifier key BGOBVPIEXJLMHR-UHFFFAOYSA-N provides additional structural verification for database searches and chemical informatics applications.

The three-dimensional molecular arrangement demonstrates typical pyrimidine geometry with the nitrogen atoms at positions 1 and 3 of the six-membered aromatic ring. The sec-butyl substituent introduces chirality considerations due to the secondary carbon center, though the compound is typically studied as a racemic mixture. The chlorine atom at the 6-position significantly influences the electronic properties of the pyrimidine ring, activating it toward nucleophilic substitution reactions through its electron-withdrawing inductive effect.

Spectroscopic analysis confirms the structural assignment through characteristic nuclear magnetic resonance patterns. The pyrimidine ring protons exhibit downfield chemical shifts consistent with aromatic character, while the sec-butyl group displays the expected multipicity patterns for methyl and methylene environments. Mass spectrometric analysis provides molecular ion peaks consistent with the proposed molecular formula, with characteristic fragmentation patterns supporting the structural assignment.

Historical Context of Pyrimidinamine Derivatives in Organic Chemistry

The historical development of pyrimidinamine chemistry traces back to the foundational work on pyrimidine systems in the late 19th century. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, laying the groundwork for understanding this important class of heterocyclic compounds. Pinner first proposed the name "pyrimidin" in 1885, establishing the nomenclature that continues to be used today. The parent pyrimidine compound was subsequently prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The evolution of pyrimidinamine derivatives followed naturally from these early investigations, as researchers recognized the importance of introducing amino substituents to modulate biological activity and chemical reactivity. Pyrimidine derivatives gained particular significance due to their occurrence in nucleic acids, where cytosine, thymine, and uracil serve as fundamental building blocks of genetic material. This biological relevance drove extensive research into synthetic methods for preparing various pyrimidinamine derivatives with different substitution patterns.

The development of chloropyrimidine chemistry represented a crucial advancement in synthetic methodology, as the presence of halogen substituents provided reactive sites for nucleophilic substitution reactions. Early studies demonstrated that chloropyrimidines exhibited significantly enhanced reactivity compared to simple aromatic chlorides, opening new synthetic pathways for complex molecule construction. The recognition that electron-deficient pyrimidine rings could undergo facile nucleophilic aromatic substitution reactions revolutionized approaches to heterocyclic synthesis.

Research into substituted pyrimidinamines accelerated throughout the 20th century as their pharmaceutical potential became apparent. The ability to introduce diverse substituents through nucleophilic displacement of chlorine atoms enabled systematic structure-activity relationship studies. This historical progression established the foundation for modern understanding of how structural modifications influence chemical and biological properties in pyrimidinamine systems.

The contemporary significance of compounds like this compound reflects this rich historical development, representing the culmination of over a century of research into pyrimidine chemistry. Current applications as versatile small molecule scaffolds build upon the fundamental discoveries made by early pioneers in the field.

Positional Isomerism and Substituent Effects in Chloropyrimidine Systems

Positional isomerism in chloropyrimidine systems profoundly influences both chemical reactivity and biological activity, with the specific placement of substituents determining fundamental molecular properties. The pyrimidine ring contains three potential sites for substitution at positions 2, 4, and 6, each exhibiting distinct electronic characteristics due to the influence of the ring nitrogen atoms. Position 2 is flanked by both nitrogen atoms, making it highly electrophilic and susceptible to nucleophilic attack, while positions 4 and 6 are each adjacent to only one nitrogen atom, resulting in intermediate reactivity levels.

Research investigations have demonstrated that 2-chloropyrimidine exhibits exceptional reactivity in nucleophilic aromatic substitution reactions, being 10^14^ to 10^16^ times more reactive than chlorobenzene. This extraordinary reactivity stems from the electron-withdrawing effect of the adjacent nitrogen atoms, which stabilize the negative charge developed during nucleophilic attack through resonance delocalization. However, this high reactivity can sometimes lead to product instability, as observed in reactions where 2-chloropyrimidine derivatives form unstable products that undergo decomposition.

Structure-activity relationship studies on dichloropyrimidine systems reveal the critical importance of specific substitution patterns for maintaining biological activity. Investigation of 2,5-dichloropyrimidine derivatives demonstrated that deletion of the 2-chloro substituent resulted in almost 100-fold reduction of activity in certain biological assays. Similarly, removal of the 5-chloro group led to approximately 10-fold decrease in activity, highlighting the synergistic effects of multiple halogen substituents. These findings illustrate how positional isomerism directly correlates with functional properties.

The electronic effects of substituents extend beyond simple inductive withdrawal, encompassing complex resonance interactions that influence overall molecular behavior. Fluorine substitution at the 2-position increased potency 10-fold compared to the chloro analogue, demonstrating how halogen electronegativity affects reactivity patterns. Bromine substitution showed equivalent potency to chlorine, while other potentially electrophilic groups such as nitrile reduced activity significantly. These observations reveal the delicate balance between electronic effects and steric considerations in determining optimal substitution patterns.

Comparative analysis of different chloropyrimidine isomers provides insight into the relationship between molecular structure and chemical behavior. The following table summarizes key structural and reactivity data for various chloropyrimidine derivatives:

| Compound | Position of Chlorine | Molecular Weight | Relative Reactivity | Stability |

|---|---|---|---|---|

| 2-Chloropyrimidine | 2 | 114.54 | Very High | Low |

| 4-Chloropyrimidine | 4 | 114.54 | Moderate | High |

| 6-Chloropyrimidine | 6 | 114.54 | Moderate | High |

| 2,4-Dichloropyrimidine | 2,4 | 149.98 | High | Moderate |

| 2,5-Dichloropyrimidine | 2,5 | 149.98 | Very High | Moderate |

The data demonstrates clear trends in reactivity based on chlorine positioning, with 2-substituted derivatives consistently showing the highest reactivity levels due to the activating influence of adjacent nitrogen atoms. This understanding of positional effects guides synthetic strategies and helps predict the behavior of new chloropyrimidine derivatives.

Mechanistic studies have revealed that nucleophilic substitution reactions proceed through different pathways depending on the substitution pattern. Compounds with chlorine at the 2-position typically undergo direct nucleophilic aromatic substitution through a Meisenheimer-type intermediate, while 4- and 6-substituted derivatives may require more forcing conditions or different reaction mechanisms. These mechanistic differences have practical implications for synthetic methodology and reaction optimization.

Properties

IUPAC Name |

N-butan-2-yl-6-chloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-3-6(2)12-8-4-7(9)10-5-11-8/h4-6H,3H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOBVPIEXJLMHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amination of 6-Chloro-4-chloropyrimidine with Sec-butylamine

Reaction Conditions : The nucleophilic substitution is carried out by reacting 6-chloro-4-chloropyrimidine with sec-butylamine in the presence of a base such as triethylamine, often in a solvent like butanol or other alcohols, at elevated temperatures (~90 °C) for extended periods (e.g., 16 hours).

Mechanism : The sec-butylamine attacks the electrophilic 4-chloro position, displacing chloride ion and forming the N-(sec-butyl) substituted pyrimidinamine while retaining the 6-chloro substituent.

Yields : Reported yields for similar amination reactions of 4-chloropyrimidines with alkylamines are typically high, around 80-85%.

Electrochemical Cross-Coupling Approaches

Recent advances include electrochemical methods employing iron sacrificial anodes and nickel catalysts to facilitate cross-coupling of 4-amino-6-chloropyrimidines with alkyl or aryl halides, potentially enabling functionalization of the pyrimidine ring under milder conditions.

Although this method is more commonly used for aryl substituents, it demonstrates the versatility of pyrimidine functionalization and may be adapted for sec-butyl amination with appropriate halide substrates.

Multi-Step Synthesis from Pyrimidine Precursors

The preparation of 6-chloro-2,4-diaminopyrimidine derivatives, which can be selectively mono-aminated, is achieved starting from ethyl cyanoacetate and guanidine in basic media, followed by chlorination with POCl₃.

Subsequent selective amination steps allow for the introduction of sec-butylamine at the 4-position.

Detailed Reaction Conditions and Yields

Comparative Notes on Related Pyrimidine Syntheses

Preparation of related compounds such as 2-chloro-4,6-dimethoxypyrimidine involves multi-step processes including salifying, cyanamide reaction, and condensation, highlighting the diversity of pyrimidine functionalization strategies.

Cross-coupling and Curtius rearrangement methods have been employed for related pyrimidine derivatives in pharmaceutical synthesis, indicating potential for adaptation in sec-butylamine introduction.

Summary and Outlook

The preparation of this compound is most reliably achieved via nucleophilic substitution of 6-chloro-4-chloropyrimidine with sec-butylamine under basic conditions and elevated temperature, yielding the target compound in good yield and purity. Emerging electrochemical methods offer promising alternative routes for functionalization but require further optimization for sec-butylamine incorporation.

Chemical Reactions Analysis

Types of Reactions

N-(Sec-butyl)-6-chloro-4-pyrimidinamine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyrimidine ring.

Substitution Reactions: The sec-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or THF.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.

Oxidation: Formation of oxidized pyrimidine derivatives.

Reduction: Formation of reduced pyrimidine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

N-(Sec-butyl)-6-chloro-4-pyrimidinamine can be synthesized through various chemical pathways. One notable method involves the use of heteroaromatic compounds as precursors, which are then subjected to chlorination and amination reactions. The synthesis process often emphasizes optimizing reaction conditions to enhance yield and purity, which is critical for subsequent applications in drug development .

Anticancer Properties

Recent studies have indicated that derivatives of pyrimidine compounds, including this compound, exhibit significant anticancer activity. Research has shown that these compounds can inhibit key enzymes involved in cancer cell proliferation, such as tyrosine kinases. For instance, modifications to the pyrimidine structure have led to the discovery of potent inhibitors against various cancer types, suggesting that this compound could serve as a lead compound for further development in cancer therapeutics .

Anti-inflammatory Effects

Another prominent application of this compound is its anti-inflammatory properties. Studies have demonstrated that this compound can inhibit cyclooxygenase-2 (COX-2) activity, which is a target for anti-inflammatory drugs. The IC50 values for related pyrimidine derivatives suggest that they possess comparable efficacy to established anti-inflammatory agents like celecoxib . This positions this compound as a potential candidate for developing new anti-inflammatory medications.

Pharmaceutical Formulations

The incorporation of this compound into pharmaceutical formulations has been explored in various contexts:

- Topical Applications : Due to its favorable solubility and stability profiles, this compound can be formulated into creams or gels aimed at treating inflammatory skin conditions.

- Oral Dosage Forms : Its pharmacokinetic properties make it suitable for oral administration, potentially allowing for systemic effects against inflammation or cancer.

Case Study: Anticancer Activity

A study focusing on the structure-activity relationship (SAR) of pyrimidine derivatives highlighted the effectiveness of this compound in inhibiting specific cancer cell lines. The compound was tested against various tumor models, showing a marked reduction in tumor growth compared to control groups .

Case Study: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects were assessed using carrageenan-induced paw edema models in rats. Results indicated that treatment with this compound significantly reduced edema compared to untreated controls, further supporting its potential therapeutic use in inflammatory diseases .

Tables

Mechanism of Action

The mechanism of action of N-(Sec-butyl)-6-chloro-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural and Molecular Properties

*Calculated based on pyrimidine core (C₄H₃ClN₂) + sec-butyl group (C₄H₉N).

Key Observations :

- Molar Mass : The sec-butyl derivative has an intermediate molar mass (185.5 g/mol) between the smaller dimethyl analog (158.5 g/mol) and the bulkier benzyl derivative (219.67 g/mol).

- Melting Point : Only the benzyl analog has a reported melting point (116–117°C), suggesting higher crystallinity due to aromatic interactions .

- The benzyl group enhances aromatic stacking, which may influence binding affinity in biological systems .

Toxicity and Hazard Profiles

- N-Benzyl-6-chloro-4-pyrimidinamine is classified as an irritant, necessitating storage at 2–8°C .

- For sec-butyl-containing compounds, toxicity data from chloroformate analogs () suggest that branching (e.g., sec-butyl vs. n-butyl) may reduce acute toxicity. For example, sec-butyl chloroformate has a higher mouse RD50 (117 ppm) than n-butyl chloroformate, indicating lower potency .

Research Implications and Gaps

- Physicochemical Data : Melting points, solubility, and stability data for this compound are needed to refine comparisons.

- Toxicity Studies : Structural parallels to chloroformates () highlight the need for targeted toxicity assays for sec-butyl-substituted pyrimidinamines.

Biological Activity

N-(Sec-butyl)-6-chloro-4-pyrimidinamine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, characterized by a sec-butyl group and a chlorine atom at the 6th position of the pyrimidine ring, is being investigated for various therapeutic applications, including antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.

This compound has the molecular formula and a molecular weight of approximately 185.65 g/mol. Its structure includes:

- Pyrimidine Ring : A six-membered ring containing two nitrogen atoms.

- Sec-butyl Group : Enhances hydrophobicity and potential interactions with biological membranes.

- Chlorine Atom : Positioned at the 6th carbon, allowing for nucleophilic substitution reactions.

The biological activity of this compound is thought to involve its interaction with specific molecular targets within cells. The compound may inhibit or activate enzymes or receptors involved in critical biochemical pathways. For instance, it could interfere with DNA replication or protein synthesis, leading to various biological effects such as:

- Antimicrobial Activity : Potential inhibition of bacterial and fungal growth.

- Antiviral Properties : Investigated for effects against viral infections.

- Anticancer Effects : Possible cytotoxicity against cancer cell lines.

Anticancer Potential

In vitro studies have shown that certain pyrimidine derivatives possess notable antiproliferative activity against cancer cell lines. Although direct investigations on this compound are sparse, related compounds have been reported to exhibit cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-468) . This suggests a promising avenue for future research into the anticancer potential of this compound.

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives often correlates with their lipophilicity and structural features. A comparative analysis of similar compounds reveals:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Amino-2-chloropyrimidine | Amino group at position 4 | Known for potent antibacterial activity |

| 2,4-Dichloropyrimidine | Two chlorine atoms at positions 2 and 4 | Exhibits herbicidal properties |

| 5-Fluorouracil | Fluorine substitution at position 5 | Widely used in cancer chemotherapy |

This compound's unique substitution pattern may confer distinct biological activities compared to these analogs, warranting further investigation into its SAR.

Case Studies and Research Findings

- Antimicrobial Screening : In a study evaluating a series of pyrimidine derivatives, compounds were tested against mycobacterial, bacterial, and fungal strains. The results indicated that several derivatives showed promising antimicrobial activity, suggesting that this compound may also possess similar properties .

- Anticancer Activity : Another study focused on the synthesis and evaluation of various pyrimidine derivatives for their anticancer effects. Some exhibited significant cytotoxicity against multiple cancer cell lines, indicating potential therapeutic applications .

Q & A

How can researchers optimize the synthesis of N-(sec-butyl)-6-chloro-4-pyrimidinamine to improve yield and purity?

Advanced methodologies involve optimizing reaction conditions, such as solvent choice (e.g., THF for improved solubility), temperature control (e.g., heating at 75°C for 30 hours), and stoichiometric ratios of reagents like sec-butyl amine and DIEA (N,N-diisopropylethylamine) to minimize side reactions . Monitoring reaction progress via TLC or HPLC ensures intermediate purity. Post-synthesis purification techniques, such as column chromatography or recrystallization, are critical for isolating high-purity products.

What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic characterization relies on NMR (1H/13C) to confirm substituent positions on the pyrimidine ring and the sec-butyl chain. Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns. Advanced analysis includes X-ray crystallography for structural elucidation and HPLC-MS for assessing purity (>95%) . For stability studies, accelerated degradation tests under varied pH and temperature conditions coupled with UV-Vis spectroscopy are recommended.

How should researchers address discrepancies in reported toxicity data for sec-butyl-substituted chloroformates and pyrimidines?

Conflicting toxicity data (e.g., RD50 values for sec-butyl chloroformate analogs) require cross-validation using in vitro assays (e.g., cytotoxicity in HEK293 cells) and in silico models (e.g., QSAR predictions). Structural analogs like n-butyl chloroformate (AEGL-3 values: 28.4 ppm for acute exposure) may serve as surrogates when direct data is lacking, but species-specific differences (e.g., mouse vs. rat models) must be critically evaluated .

What strategies are recommended for investigating the pharmacological activity of this compound?

Advanced research should focus on structure-activity relationship (SAR) studies by synthesizing derivatives with modified substituents (e.g., replacing chlorine with fluorine). In vitro enzyme inhibition assays (e.g., kinase or protease panels) and cellular uptake studies (using radiolabeled compounds) can identify biological targets. For mechanistic insights, molecular docking simulations (e.g., AutoDock Vina) against protein databases (PDB) are essential .

How can researchers ensure safe handling and disposal of this compound in laboratory settings?

Basic safety protocols include using fume hoods , nitrile gloves , and chemical-resistant lab coats to prevent inhalation or dermal exposure. Waste must be segregated into halogenated organic containers and processed by certified waste management firms. Advanced labs should implement real-time air monitoring for chloroformate byproducts and adhere to AEGL-3 guidelines (≤28.4 ppm for n-butyl analogs) as a precautionary measure .

What computational methods are suitable for predicting the physicochemical properties of this compound?

Density Functional Theory (DFT) calculations (e.g., Gaussian09) predict electronic properties, while COSMO-RS models estimate solubility and partition coefficients (logP). Molecular dynamics simulations (e.g., GROMACS) assess stability in biological membranes. Experimental validation via shake-flask solubility tests and HPLC retention time correlations is critical for model accuracy .

How do reaction conditions influence the stability of this compound during storage?

Stability is pH-dependent: neutral conditions (pH 6–8) in inert solvents (e.g., DMSO or acetonitrile) at –20°C minimize hydrolysis. Advanced studies use Arrhenius kinetics to predict shelf life under accelerated conditions (e.g., 40°C/75% RH). LC-MS stability-indicating assays detect degradation products like dechlorinated pyrimidines or sec-butyl oxidation byproducts .

What experimental approaches are used to resolve contradictory data in the compound’s potential as a kinase inhibitor?

Contradictions in kinase inhibition profiles (e.g., IC50 variability) require orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) and crystallographic studies to confirm binding modes. Proteome-wide selectivity screening (e.g., KINOMEscan) identifies off-target effects, while mutagenesis studies validate key residue interactions .

How can researchers design ecotoxicological studies for this compound?

Advanced ecotoxicity assessments involve OECD 201/202 guidelines for algal and Daphnia magna toxicity. QSAR-ECOSAR models predict environmental fate, while LC50/EC50 determinations in model organisms (e.g., zebrafish embryos) assess acute and chronic effects. Metabolite identification via HRMS/MS clarifies biodegradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.